3,4,5-trimethoxy-N-(quinolin-5-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(quinolin-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions, and a quinoline moiety attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(quinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and quinoline-5-amine as the primary starting materials.
Amide Bond Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3,4,5-trimethoxy-N-(quinolin-5-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It can induce cell cycle arrest and apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(quinolin-5-yl)benzamide can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzoic acid: Shares the same benzene ring substitution pattern but lacks the quinoline moiety.
Quinoline-5-amine: Contains the quinoline structure but lacks the benzamide functionality.
Methyl 3,4,5-trimethoxybenzoate: Similar methoxy substitution but with an ester group instead of an amide.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-quinolin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-10-12(11-17(24-2)18(16)25-3)19(22)21-15-8-4-7-14-13(15)6-5-9-20-14/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVKOVVZRQBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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